1-Methylundecylamine

Phase behavior Handling Formulation

1‑Methylundecylamine (syn. dodecan‑2‑amine, 2‑aminododecane) is a C₁₂ primary aliphatic amine with a methyl substituent at the α‑carbon, giving it a secondary amine carbon structure.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 13865-46-8
Cat. No. B076059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylundecylamine
CAS13865-46-8
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)N
InChIInChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3
InChIKeyVXUXKOBYNVVANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylundecylamine (CAS 13865-46-8) Procurement and Baseline Profile


1‑Methylundecylamine (syn. dodecan‑2‑amine, 2‑aminododecane) is a C₁₂ primary aliphatic amine with a methyl substituent at the α‑carbon, giving it a secondary amine carbon structure. Its molecular formula is C₁₂H₂₇N and molecular weight 185.35 g·mol⁻¹ [1]. It is offered as a 95% pure research‑grade liquid or low‑melting solid, typically classified under EINECS 237‑612‑4 and customs code 2921199090 for acyclic monoamines . Its structural hallmark—the proximal methyl branch—distinguishes it from the linear isomer dodecylamine and underpins its physical‑property differentiation.

Why 1-Methylundecylamine Cannot Be Swapped with Generic Linear Alkylamines


Substituting 1‑methylundecylamine with its closest linear analog, dodecylamine (1‑aminododecane, CAS 124‑22‑1), ignores that the α‑methyl branch alters not only bulk physical state (liquid vs. solid at ambient temperatures) but also modulates the basicity and steric environment of the amine head group . Although direct functional comparison data are scarce in the open literature, the positional isomerism inevitably affects solubility, adsorption at interfaces, and nucleophilicity—factors critical to end‑use performance in corrosion inhibition, surfactant formulations, and derivatization chemistry. Relying on generic alkylamines without verifying property‑driven equivalence therefore risks suboptimal process yields or product stability.

Quantitative Differentiation Guide for 1-Methylundecylamine Procurement


Volumetric Phase Behavior: 1-Methylundecylamine is a Liquid at Room Temperature Unlike the Waxy Solid Dodecylamine

The target compound's predicted melting point (24.48°C, mean of weighted MP) is approximately 3.8°C below the experimentally reported range for dodecylamine (28.0–32.0°C) . At 25°C standard laboratory conditions, 1‑methylundecylamine exists as a free‑flowing liquid, whereas the linear comparator dodecylamine is a waxy solid requiring melting before transfer. This lower melting point, attributable to the α‑methyl branch disrupting crystal packing, can simplify liquid‑phase handling in automatic dispensing systems.

Phase behavior Handling Formulation

Boiling Point Separation: Reduced Process Energy for Distillative Purification

1‑Methylundecylamine boils at 249.7°C (760 mmHg), which is approximately 10°C lower than the boiling point of dodecylamine (~259°C at 760 mmHg) . While both are high‑boiling, the lower boiling point of the branched isomer can reduce thermal stress during vacuum distillation recovery, minimize by‑product degradation, and allow separation from high‑boiling impurities that overlap with the linear amine boiling range.

Separation Purification Process chemistry

Modest Lipophilicity Adjustment: Lower XLogP3 for Better Aqueous Compatibility

Computed XLogP3 values indicate a lipophilicity decrease for 1‑methylundecylamine (XLogP3 = 4.8) relative to dodecylamine (XLogP3 = 5.0) [1][2]. The 0.2‑unit difference, while small, reflects the steric influence of the α‑methyl group that slightly increases the compound's affinity for aqueous phases. In surfactant formulations, this can shift the hydrophilic‑lipophilic balance (HLB) and alter micellization behavior without changing the carbon number.

Partition coefficient Formulation Bioavailability

Sterically Hindered Amine Head Group: Implications for Derivatization Selectivity

Placing the amino group at the 2‑position of the dodecane backbone creates a secondary carbon center adjacent to the –NH₂, introducing steric hindrance not present in linear 1‑aminoalkanes. Empirical evidence from the broader class of 2‑aminoalkanes shows that N‑acylation and N‑alkylation rates can be reduced by 30–50% relative to unhindered primary amines under identical conditions [1]. While quantitative data specific to 1‑methylundecylamine are lacking, the consistent class‑level trend supports its use as a selectivity‑modulating reagent in amide synthesis or Schiff base formation when over‑reaction at a single amino site must be controlled.

Synthetic chemistry Steric effects Selectivity

Regulatory and Inventory Status: Distinct EC Number and EINECS Listing

1‑Methylundecylamine carries a unique EC Number (237‑612‑4) and EINECS designation, distinguishing it from the linear isomer dodecylamine (EC 204‑662‑8) [1][2]. This separate inventory listing means that the branched amine is not automatically covered by existing registrations or exemptions for “dodecylamine” under REACH, TSCA, or other chemical control regulations. Procurement teams must verify the specific CAS number against their jurisdiction’s chemical inventory before import or use.

Regulatory compliance Inventory Global trade

Procurement‑Critical Application Scenarios for 1‑Methylundecylamine


Automated Liquid‑Handling Compatible Surfactant Synthesis

Because 1‑methylundecylamine remains liquid at 25°C (melting point ~24.5°C vs. dodecylamine’s 28–32°C), it can be directly dispensed in automated parallel synthesis rigs without pre‑heating . R&D teams building small‑scale libraries of N‑functionalized amines for surfactant screening benefit from fewer processing steps and lower risk of solidification errors.

Corrosion Inhibitor Formulations Requiring Low‑Temperature Fluidity

In cold‑climate oilfield or pipeline applications, inhibitor formulations must retain pumpability. The α‑methyl branch depresses the solidification point relative to linear amines . Although direct comparative inhibition efficiency data are unavailable, the inherent physical‑state advantage supports selection when low‑temperature flow is non‑negotiable.

Sterically Controlled Amide or Schiff Base Formation

The 2‑amino position hinders nucleophilic attack at −NH₂, a class‑level effect that allows chemists to moderate reaction rates and improve selectivity in multi‑step syntheses [1]. 1‑Methylundecylamine serves as a pro‑selectivity building block when over‑acylation of a more reactive linear amine would be problematic.

Technical Documentation Hub

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